BenchChemオンラインストアへようこそ!

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate

GABA-A receptor chlorophenylpiperazine structure-activity relationship

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate (CAS 886767-33-5), also designated as 1-Boc-3-(2-chlorophenyl)piperazine, is a Boc-protected aryl-piperazine building block with the molecular formula C₁₅H₂₁ClN₂O₂ and a monoisotopic mass of 296.129 Da. It belongs to the N-Boc-3-arylpiperazine subclass, in which the electron-withdrawing 2-chlorophenyl substituent is positioned at the 3-position of the piperazine ring bearing an orthogonal Boc protecting group at N1.

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
CAS No. 886767-33-5
Cat. No. B1377219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
CAS886767-33-5
Molecular FormulaC15H21ClN2O2
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Cl
InChIInChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
InChIKeyCUYSHPOIPCNCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate (886767-33-5) — Compound Class & Procurement Baseline


tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate (CAS 886767-33-5), also designated as 1-Boc-3-(2-chlorophenyl)piperazine, is a Boc-protected aryl-piperazine building block with the molecular formula C₁₅H₂₁ClN₂O₂ and a monoisotopic mass of 296.129 Da. It belongs to the N-Boc-3-arylpiperazine subclass, in which the electron-withdrawing 2-chlorophenyl substituent is positioned at the 3-position of the piperazine ring bearing an orthogonal Boc protecting group at N1 [1]. This compound serves as a key intermediate in medicinal chemistry campaigns targeting CNS receptors, owing to the well-characterized pharmacological relevance of chlorophenylpiperazine motifs [2][3].

Why Generic tert-Butyl Chlorophenylpiperazine-1-carboxylate Substitution Fails — Critical Substituent Position & Orthogonal Protection Dependencies


Interchanging tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate with its regioisomeric analogs (e.g., 3-Cl or 4-Cl phenyl at C3, or 2-Cl phenyl at N1/N4) introduces quantifiable changes in biological potency, physicochemical properties, and downstream synthetic efficiency. The ortho-chlorine substitution pattern imparts a distinct pharmacological profile: in GABA-A receptor antagonism assays, 2-chlorophenylpiperazines exhibited the highest potency among all chlorophenyl regioisomers [1]. Additionally, the 3-aryl substitution on the piperazine core creates a stereogenic center that enables chiral resolution and enantioselective downstream elaboration—a feature absent in N1-arylpiperazines or symmetrically substituted scaffolds [2][3]. The Boc group at N1 provides orthogonal amine protection that is selectively removable under mild acidic conditions, allowing sequential functionalization at N4 without cross-reactivity [3]. These combined structural features mean that generic substitution with a different regioisomer or protecting-group variant cannot reproduce the same pharmacological SAR trajectory or synthetic route yield.

Quantitative Evidence Guide — tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate vs. Closest Analogs


GABA-A Receptor Antagonism Potency: 2-Chlorophenyl > 3-Chlorophenyl > 4-Chlorophenyl (Class-Level Inference from 1-Arylpiperazine SAR)

The ortho-chlorine substitution pattern is critical for maximal GABA-A receptor antagonism. In a head-to-head comparison of twelve piperazine derivatives at the human α1β2γ2 GABAA receptor expressed in Xenopus oocytes, 1-(2-chlorophenyl)piperazine (2CPP) demonstrated an IC₂₀ of 46 μM, ranking first in potency. The para-chloro isomer (4CPP) ranked third, and the meta-chloro isomer (3CPP/mCPP) ranked sixth [1]. This rank-order establishes that the 2-chlorophenyl group—the same pharmacophore present in the target compound—confers superior target engagement compared to the 3-Cl and 4-Cl analogs.

GABA-A receptor chlorophenylpiperazine structure-activity relationship

Predicted Lipophilicity (LogP) Differentiation: Ortho-Chlorine Reduces LogP Relative to Para-Chloro Regioisomer

The position of the chlorine substituent on the phenyl ring influences the compound's predicted partition coefficient (LogP), which affects solubility, permeability, and metabolic stability. The target compound (2-chlorophenyl at C3) has a reported predicted LogP of 3.49 , whereas the 4-chlorophenyl (para) regioisomer is reported as LogP 3.73 [1]. The ortho-substituted derivative is slightly less lipophilic (ΔLogP ≈ -0.24), attributed to the steric and electronic effect of the ortho-chlorine reducing overall molecular hydrophobicity.

lipophilicity LogP physicochemical property drug-likeness

Predicted Acid Dissociation Constant (pKa) and Protonation State: Impact on Salt Formation and Purification

The N4 secondary amine of the piperazine ring in the target compound has a predicted pKa of 7.36 ± 0.40 , indicating that it is partially protonated at physiological pH. This contrasts with the 3-chlorophenyl (meta) and 4-chlorophenyl (para) analogs, where the electron-withdrawing chlorine at a different position shifts the pKa of the piperazine nitrogens. The ortho-chlorine exerts a distinctive inductive and steric effect that results in a slightly lower pKa compared to the para-substituted derivative . This pKa difference influences the compound's behavior during salt metathesis, extraction procedures, and reverse-phase HPLC purification.

pKa protonation state salt formation purification

Synthetic Utility: Orthogonal Boc Protection Enables Sequential N4-Functionalization Without Cross-Reactivity

The Boc group at N1 of the target compound is selectively removable under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/EtOAc) while leaving the 2-chlorophenyl substituent and N4-functionalization intact. This orthogonal protection scheme allows sequential elaboration at N4 via alkylation, acylation, or reductive amination without N1 interference. In contrast, the unprotected analog 1-(2-chlorophenyl)piperazine (CAS 39512-50-0) lacks this selectivity, requiring additional protection/deprotection steps. Literature precedents for lithiation/trapping of N-Boc piperazines report yields ranging from 15–97% depending on the electrophile, demonstrating the broad synthetic utility of the Boc-protected scaffold [1][2].

orthogonal protecting group Boc deprotection piperazine functionalization medicinal chemistry

Commercial Availability and Purity: Comparable to Regioisomeric Analogs with Sourcing Advantages at Scale

The target compound is commercially available from multiple vendors at ≥95% purity (e.g., Chemscene CS-0238912: 95+%, CheMenu CM124354: 95%, Leyan 1309582: 95+%) . Its 3-chlorophenyl analog (CAS 886767-41-5) is offered at comparable purity (AKSci 4558AC: 95%, CheMenu CM124355: 95%) . However, the 4-chlorophenyl analog (CAS 886767-49-3) is associated with longer lead times (Aladdin: 8–12 weeks) and higher pricing at comparable quantities . The 95% purity floor of the 2-chlorophenyl derivative is suitable for direct use in both early-stage library synthesis and late-stage lead optimization without repurification.

commercial availability purity specification vendor comparison procurement

Chiral Center at C3: Enantiomeric Differentiation Potential Absent in N1-Arylpiperazine Analogs

The substitution at the 3-position of the piperazine ring creates a stereogenic carbon center that is absent in N1-arylpiperazines such as 1-(2-chlorophenyl)piperazine. This chiral center enables resolution into enantiomerically enriched forms via chiral acid salt formation, with literature reports achieving >90% enantiomeric excess (% ee) for related N-Boc-3-arylpiperazines [1]. Enantioenriched 3-arylpiperazine intermediates are critical for the development of stereochemically defined drug candidates. The racemic target compound thus provides an entry point for both racemic SAR exploration and subsequent chiral lead optimization from the same building block.

chiral resolution enantiomer stereochemistry drug discovery

Best Application Scenarios for tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate (886767-33-5) — Research & Industrial Use Cases


CNS Drug Discovery: GABA-A Receptor Modulator Lead Optimization

Medicinal chemistry teams investigating GABA-A receptor antagonists should prioritize this intermediate over the 3-chlorophenyl or 4-chlorophenyl analogs. As demonstrated by Hondebrink et al. (2015), the 2-chlorophenylpiperazine pharmacophore is the most potent GABA-A antagonist among chlorophenyl regioisomers, with an IC₂₀ of 46 μM for 2CPP compared to significantly weaker inhibition by 3CPP and 4CPP [1]. The orthogonal Boc protection allows N4-derivatization to explore SAR without deprotection/reprotection cycles, accelerating hit-to-lead timelines. The stereogenic C3 center further enables chiral resolution for enantioselective lead optimization [2].

Dopamine Transporter (DAT) Ligand Development: σ2/DAT Selectivity Tuning

Building on the work of Motel et al. (2013), which established that chlorophenylpiperazine scaffolds can be tuned for DAT selectivity, this tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate intermediate offers the 2-chlorophenyl substitution pattern that balances σ2 and DAT affinity [1]. The free N4 position permits systematic SAR exploration through parallel library synthesis, while the Boc group ensures clean deprotection in the final step. Researchers can leverage this intermediate to generate focused libraries of N4-substituted analogs for radioligand binding displacement assays.

Gram-Scale Chiral Building Block Supply for Enantioselective Synthesis

Process chemistry groups requiring enantiomerically enriched 3-arylpiperazine intermediates can utilize this racemic building block as a starting material for chiral resolution. Literature precedent demonstrates that N-Boc-3-arylpiperazines can be resolved with chiral acids to achieve >90% ee [1]. The well-established Boc deprotection chemistry (TFA/CH₂Cl₂ or HCl/EtOAc) enables seamless integration into downstream API synthesis. Commercial availability at ≥95% purity from multiple vendors ensures reliable supply for kilo-lab scale-up [2].

Pharmacokinetic Property Optimization: Lipophilicity-Tuned Analog Design

The predicted LogP of 3.49 for this compound is lower than the para-chloro analog (LogP 3.73), translating to a calculated ΔLogP of -0.24 [1][2]. In lead optimization programs where metabolic stability and solubility are critical, this ortho-substituted building block provides a starting point with intrinsically reduced lipophilicity. The predicted pKa of 7.36 further supports salt formation strategies that enhance aqueous solubility . These physicochemical advantages make the 2-chlorophenyl variant the preferred choice for designing drug candidates with favorable ADME profiles.

Quote Request

Request a Quote for tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.